An In-Depth Technical Guide to Tetrakis(4-carboxyphenyl)silane as a Precursor
An In-Depth Technical Guide to Tetrakis(4-carboxyphenyl)silane as a Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of Tetrakis(4-carboxyphenyl)silane (TCPS), a versatile precursor with significant potential in the fields of materials science and drug delivery. This document details its fundamental properties, synthesis, and characterization, with a focus on its application in the development of advanced materials.
Core Characteristics and Properties
Tetrakis(4-carboxyphenyl)silane is a tetravalent silicon compound featuring four carboxyphenyl groups. This unique structure provides a rigid, three-dimensional scaffold, making it an excellent building block for the synthesis of porous materials such as Metal-Organic Frameworks (MOFs).
Physicochemical Properties
A summary of the key physicochemical properties of TCPS is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₂₀O₈Si | [1][2] |
| Molecular Weight | 512.5 g/mol | [1][2] |
| CAS Number | 10256-84-5 | [1][3] |
| Appearance | White to off-white powder | |
| Melting Point | >300 °C | [3] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol, water. | [4][5] |
Structural and Spectroscopic Data
The structural integrity and purity of TCPS are critical for its successful use as a precursor. The following sections detail its key spectroscopic signatures.
The FT-IR spectrum of TCPS is characterized by the following key vibrational bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | O-H stretching of the carboxylic acid |
| ~1700 | C=O stretching of the carboxylic acid |
| ~1600 | C=C stretching of the aromatic ring |
| ~1240 | C-O stretching of the carboxylic acid |
| ~1100 | Si-C stretching |
The ¹H and ¹³C NMR spectra of TCPS provide detailed information about its molecular structure.
¹H NMR (DMSO-d₆):
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~8.0-8.2 ppm (d, 8H): Aromatic protons ortho to the carboxylic acid group.
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~7.8-7.9 ppm (d, 8H): Aromatic protons ortho to the silicon atom.
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~13.0 ppm (s, 4H): Carboxylic acid protons.
¹³C NMR (DMSO-d₆):
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~167 ppm: Carbonyl carbon of the carboxylic acid.
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~130-140 ppm: Aromatic carbons.
Synthesis and Experimental Protocols
While various synthetic routes to TCPS exist, a common and effective method involves a Grignard reaction followed by carboxylation.
Synthesis of Tetrakis(4-bromophenyl)silane
This intermediate is a key precursor for TCPS. A general protocol is as follows:
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To a solution of 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise.
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After stirring for 1 hour, add silicon tetrachloride (SiCl₄) dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with water and extract with an organic solvent (e.g., dichloromethane).
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Purify the crude product by column chromatography to yield Tetrakis(4-bromophenyl)silane.
Synthesis of Tetrakis(4-carboxyphenyl)silane
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To a solution of Tetrakis(4-bromophenyl)silane in anhydrous THF at -78 °C, add n-butyllithium dropwise to facilitate lithium-halogen exchange.
-
After stirring for 2 hours, bubble dry carbon dioxide gas through the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with hydrochloric acid.
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Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain Tetrakis(4-carboxyphenyl)silane.
Applications as a Precursor
The primary application of TCPS lies in its use as a building block for the synthesis of highly porous and crystalline materials.
Metal-Organic Frameworks (MOFs)
The tetrahedral geometry and the four carboxylic acid functionalities of TCPS make it an ideal organic linker for the construction of robust and porous MOFs. These MOFs have shown promise in various applications, including gas storage and separation.
Diagram: Synthesis of a Zirconium-based MOF using TCPS
Caption: General workflow for the synthesis of a Zr-TCPS MOF.
Covalent Organic Frameworks (COFs)
TCPS can also be utilized in the synthesis of COFs, which are porous crystalline polymers with extended π-conjugation. The rigid structure of TCPS contributes to the formation of well-ordered and stable COF materials.
Potential in Drug Delivery
While direct applications of TCPS in drug delivery are still emerging, its unique properties suggest significant potential in this area.
MOFs as Drug Delivery Vehicles
MOFs synthesized from TCPS can serve as nanocarriers for drug molecules. The high porosity and tunable pore size of these MOFs allow for the encapsulation and controlled release of therapeutic agents. The carboxylic acid groups on the surface of the MOF can also be functionalized to target specific cells or tissues.
Diagram: Drug Delivery Pathway using a TCPS-based MOF
Caption: A potential pathway for targeted drug delivery using a TCPS-based MOF.
Silane-Based Linkers for Bioconjugation
The silane core of TCPS provides a stable anchor for the attachment of biomolecules. The carboxylic acid groups can be activated to form covalent bonds with amines or other functional groups on drugs, proteins, or targeting ligands. This makes TCPS a promising candidate for the development of tetra-functional linkers in bioconjugation and drug delivery systems. Further research into the derivatization of TCPS could open up new avenues for creating sophisticated drug delivery platforms.
References
- 1. Tetrakis(4-carboxyphenyl)silane | 10256-84-5 | KAA25684 [biosynth.com]
- 2. Tetrakis(4-carboxyphenyl)silane | C28H20O8Si | CID 12729347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tetrakis(4-carboxyphenyl)silane | 10256-84-5 [chemicalbook.com]
- 4. 5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphine-Pt(II) [porphyrin-laboratories.com]
- 5. medchemexpress.com [medchemexpress.com]
